2,2'-Azobis(2-methylbutyronitrile)

Polymerization kinetics Azo initiator decomposition Thermal stability

AMBN (Vazo 67) is a superior, oil-soluble azo initiator chosen for its enhanced solubility and TMSN-free decomposition, ensuring safer, more efficient bulk polymerizations. With a 10h half-life of 67°C and stable Smith-Ewart Case 2 kinetics, it enables predictable scale-up. Procure ≥98% purity material, stored and shipped under refrigeration (2-8°C) per Class 4.1 protocols.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 13472-08-7
Cat. No. B080015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Azobis(2-methylbutyronitrile)
CAS13472-08-7
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCC(C)(C#N)N=NC(C)(CC)C#N
InChIInChI=1S/C10H16N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h5-6H2,1-4H3
InChIKeyAVTLBBWTUPQRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Azobis(2-methylbutyronitrile) (CAS 13472-08-7) Procurement Guide: Technical Specifications, Safety Profile, and Key Differentiators for Polymerization Initiator Selection


2,2'-Azobis(2-methylbutyronitrile), commonly referred to as AMBN or Vazo 67, is a branched aliphatic azo-nitrile compound classified as an oil-soluble, low-temperature free radical initiator for radical polymerization processes [1]. It is a solid at room temperature (melting point 49–52 °C) with a molecular weight of 192.26 g/mol and a self-accelerating decomposition temperature (SADT) of 45 °C, necessitating refrigerated storage (2–8 °C) and handling under Class 4.1 hazardous material protocols [2].

Why AMBN (2,2'-Azobis(2-methylbutyronitrile)) Cannot Be Replaced by Standard AIBN in Polymer Synthesis: A Comparative Safety and Performance Analysis


While both 2,2'-azobis(2-methylbutyronitrile) (AMBN) and azobisisobutyronitrile (AIBN) are oil-soluble azo initiators with nearly identical 10-hour half-life temperatures (67 °C vs. 65 °C in toluene), they are not functionally interchangeable [1]. AMBN decomposes into exclusively carbon-centered radicals without generating the toxic byproduct tetramethylsuccinonitrile (TMSN), a regulated substance with established OSHA and NIOSH exposure limits that forms during AIBN decomposition . Furthermore, AMBN exhibits substantially higher solubility in organic solvents such as toluene, enabling higher initiator loading and more homogeneous reaction conditions in bulk and solution polymerizations . In nitroxide-mediated photo-living radical polymerization, AMBN produces polymers with broad molecular weight distributions (MWD > 4.0), a distinct kinetic outcome that renders it unsuitable when narrow MWD (e.g., MWD ≈ 1.6) is required—a performance boundary that would be overlooked by assuming generic interchangeability [2].

2,2'-Azobis(2-methylbutyronitrile) (AMBN) Quantitative Differentiation: Head-to-Head Performance Data Against Closest Analogs


10-Hour Half-Life Decomposition Temperature: AMBN vs. AIBN vs. ADVN

The 10-hour half-life decomposition temperature (T₁₀ₕ) in toluene serves as a critical process parameter for matching initiator decomposition rates to reaction temperature profiles. AMBN exhibits a T₁₀ₕ of 67 °C in toluene, which is 2 °C higher than AIBN (65 °C) and 16 °C higher than 2,2'-azobis(2,4-dimethylvaleronitrile) (ADVN, T₁₀ₕ = 51 °C) [1]. This intermediate thermal stability profile enables AMBN to provide a slower, more controlled radical flux compared to lower-temperature initiators while still decomposing effectively below the thermal degradation thresholds of many heat-sensitive monomers .

Polymerization kinetics Azo initiator decomposition Thermal stability

Toxic Byproduct Formation: AMBN Does Not Generate TMSN, Unlike AIBN

Upon thermal decomposition, AIBN generates tetramethylsuccinonitrile (TMSN) as a primary radical recombination byproduct, a neurotoxic and hepatotoxic substance for which OSHA and NIOSH have established occupational exposure limits [1]. In contrast, AMBN decomposes exclusively into C-centered alkyl radicals that recombine or propagate without forming TMSN or any other detectable toxic nitrile byproduct . This compositional difference eliminates the requirement for specialized ventilation and exposure monitoring associated with TMSN formation, a regulatory and safety burden inherent to AIBN-based processes [2].

Occupational safety Regulatory compliance Decomposition byproducts

Solubility Advantage: AMBN Exhibits Significantly Higher Organic Solvent Solubility Compared to AIBN

In toluene and ethyl acetate, AMBN achieves solubility exceeding 50 wt%, a level substantially higher than that reported for AIBN under identical conditions . While precise comparative solubility values for AIBN are not always disclosed in vendor literature, Nouryon explicitly states that 'AMBN provides even better solubility than AIBN,' a claim corroborated by independent solubility classifications from FUJIFILM Wako describing AMBN as 'very soluble' in toluene and methanol versus AIBN's 'soluble' rating [1]. This enhanced solubility translates directly into higher achievable initiator loading, reduced risk of undissolved particulate in bulk polymerizations, and more homogeneous radical distribution throughout the reaction medium .

Initiator solubility Bulk polymerization Process homogeneity

Molecular Weight Distribution Control: AMBN Produces Broad MWD (MWD > 4.0) in Nitroxide-Mediated Photo-Living Polymerization vs. AIBN's Narrow MWD (≈ 1.6)

In nitroxide-mediated photo-living radical polymerization of methyl methacrylate at room temperature, AMBN produced polymers with a broad molecular weight distribution exceeding 4.0, whereas AIBN, 2,2'-azobis(2,4-dimethylvaleronitrile), and several other azo initiators yielded polymers with narrow MWDs around 1.6 [1]. This dramatic difference—a >2.5-fold increase in polydispersity—stems from the specific structure of the C-centered radicals generated from AMBN decomposition, which undergo rapid chain transfer and termination under these conditions, preventing the controlled 'living' character achievable with AIBN [2].

Controlled radical polymerization MWD control Photo-initiation

Microemulsion Polymerization Kinetics: AMBN Demonstrates Smith-Ewart Case 2 Kinetic Behavior with Power Dependence of 0.39 on Initiator Concentration

In the microemulsion polymerization of styrene at 70 °C, the rate of polymerization (Rp) was found to vary with the 0.39 power of AMBN concentration, and the number of particles (Np) varied with the 0.38 power [1]. These values are consistent with the 0.4 power dependence predicted by Smith-Ewart Case 2 kinetics for ideal emulsion polymerization, indicating that AMBN functions as a well-behaved initiator following classical nucleation and growth mechanisms [2]. By comparison, the water-soluble initiator potassium persulfate exhibited a slightly higher power dependence of 0.47 for Rp, reflecting differences in radical entry and exit dynamics. AMBN also provided a shorter nucleation period and higher polymerization rate compared to potassium persulfate [1].

Microemulsion polymerization Kinetic modeling Particle nucleation

Activation Energy for Decomposition: AMBN (125-129.7 kJ/mol) vs. AIBN (≈ 130-133 kJ/mol)

The apparent activation energy (Ea) for thermal decomposition of AMBN has been determined by multiple independent sources to be 125 kJ/mol (Dingyue Chemical, VestaChem) or 129.7 kJ/mol with frequency factor ln A = 34.83 (FUJIFILM Wako) [1]. For comparison, literature values for AIBN decomposition activation energy typically range from 130 to 133 kJ/mol in similar solvents [2]. The slightly lower activation energy of AMBN (approximately 3-8 kJ/mol lower) implies that its decomposition rate increases less steeply with temperature than AIBN, potentially offering a marginally wider temperature window for isothermal operation before runaway acceleration occurs [3].

Thermal decomposition kinetics Initiator efficiency Arrhenius parameters

Optimal Application Scenarios for 2,2'-Azobis(2-methylbutyronitrile) Based on Verified Performance Differentiation


Industrial Bulk and Solution Polymerization Requiring High Initiator Loading and Minimal Byproduct Toxicity

AMBN's solubility exceeding 50 wt% in toluene and ethyl acetate, combined with its superior solubility relative to AIBN, makes it the preferred initiator for bulk and solution polymerizations where high initiator concentrations are required to achieve desired molecular weights or conversion rates . The absence of TMSN byproduct formation eliminates a significant occupational health hazard, reducing the need for specialized ventilation and monitoring systems mandated for AIBN-based processes . This dual advantage of enhanced solubility and improved safety profile positions AMBN as a cost-effective alternative to AIBN in large-scale industrial polymer production of styrenics, acrylates, and vinyl monomers, where process efficiency and regulatory compliance are paramount .

Polymerization Processes Requiring Moderate Thermal Stability and Reduced Temperature Sensitivity

With a 10-hour half-life temperature of 67 °C (2 °C higher than AIBN) and a slightly lower activation energy (125-129.7 kJ/mol vs. 130-133 kJ/mol for AIBN), AMBN provides a marginally wider safe operating temperature window and less steep temperature-dependent decomposition kinetics . This property is particularly valuable in exothermic polymerization reactions where precise temperature control is challenging, as the reduced temperature sensitivity mitigates the risk of thermal runaway and associated process safety incidents . The SADT of 45 °C further informs safe storage and handling protocols, ensuring compliance with Class 4.1 hazardous material regulations .

Microemulsion and Miniemulsion Polymerizations Requiring Oil-Soluble Initiation

The demonstration of classical Smith-Ewart Case 2 kinetics (Rp ∝ [I]^0.39) in microemulsion polymerization of styrene confirms that AMBN functions as a predictable, oil-soluble initiator suitable for microemulsion and miniemulsion systems . The shorter nucleation period compared to water-soluble potassium persulfate and the well-behaved kinetic power dependence enable reliable scale-up and process modeling . This makes AMBN the initiator of choice for producing stable latexes with small particle sizes (20-30 nm) and high polymer molecular weights in oil-in-water microemulsion systems .

Applications Where Broad Molecular Weight Distribution is Desired (e.g., Certain Copolymers and Specialty Resins)

In nitroxide-mediated photo-living radical polymerization, AMBN consistently produces polymers with broad molecular weight distributions (MWD > 4.0), in contrast to AIBN and other azo initiators that yield narrow MWDs (~1.6) . While this property precludes AMBN's use in applications requiring narrow dispersity, it can be leveraged in scenarios where broad MWDs are beneficial, such as in the synthesis of certain impact-modified copolymers, branched polymers, or specialty resins where a distribution of chain lengths imparts desirable rheological or mechanical properties . This evidence-based boundary defines where AMBN is intentionally selected for its unique MWD outcome rather than avoided.

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